molecular formula C18H16BrN3 B6348118 4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine CAS No. 1354936-40-5

4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

Cat. No. B6348118
CAS RN: 1354936-40-5
M. Wt: 354.2 g/mol
InChI Key: YCWMTGWTQCJMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, also known as 4BP6DMPPA, is an organic compound belonging to the pyrimidine class. It is a white crystalline solid that is soluble in organic solvents and has a high melting point of 241 °C. 4BP6DMPPA is an important chemical intermediate used in the synthesis of a variety of pharmaceuticals and other organic compounds. It has been studied for its potential applications in the fields of drug discovery and development, as well as for its potential to act as a therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Intermediates

4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is a critical intermediate in the synthesis of various pyrimidine compounds. The synthesis of related pyrimidine compounds, such as 5-(4-bromophenyl)-4, 6-dichloropyrimidine, serves as a key step in creating active compounds in pharmaceutical and chemical fields. This compound has been utilized in the synthesis of a variety of pyrimidine derivatives, highlighting its importance in chemical synthesis (Hou, Chen, Wang, Sun, & Zheng, 2016).

Tyrosine Kinase Inhibition

Pyrimidine derivatives have been found to inhibit tyrosine kinase activity, which is crucial in the signal transduction pathways of cells. This inhibition is significant in the context of cancer research and treatment. For instance, PD 158780, a derivative of pyrimidine, demonstrates potent inhibitory effects on the tyrosine kinase activity of epidermal growth factor receptors (Rewcastle et al., 1998).

Antimicrobial and Antifungal Applications

Various pyrimidine derivatives have been synthesized and tested for their antimicrobial and antifungal activities. Some compounds, including derivatives of 4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, exhibit significant activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Quantum Chemical Characterization

The compound and its derivatives have been subjects of quantum chemical studies to characterize their hydrogen bonding sites. This research is crucial in understanding the molecular interactions and properties of these compounds, which can be applied in various fields, including drug design (Traoré, Bamba, Ziao, Affi, & Koné, 2017).

Synthesis of Anti-inflammatory Agents

Derivatives of pyrimidine, including those related to 4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, have been synthesized and evaluated for anti-inflammatory activity. This research expands the potential therapeutic applications of these compounds (Kumar, Drabu, & Shalini, 2017).

properties

IUPAC Name

4-(4-bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3/c1-11-3-4-14(9-12(11)2)17-10-16(21-18(20)22-17)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWMTGWTQCJMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

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